An In-Depth Technical Guide to the Chemical Properties and Therapeutic Potential of 3-Ethyl-5-methylimidazolidine-2,4-dione
An In-Depth Technical Guide to the Chemical Properties and Therapeutic Potential of 3-Ethyl-5-methylimidazolidine-2,4-dione
Abstract
The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive technical overview of 3-Ethyl-5-methylimidazolidine-2,4-dione, a specific derivative of this important heterocyclic class. While this particular molecule is not as extensively documented as commercial drugs, its chemical properties can be expertly extrapolated from the vast body of research on related hydantoins. We will dissect its physicochemical characteristics in the context of drug-likeness, propose a robust synthetic pathway with detailed protocols, and analyze its expected spectroscopic signature. Furthermore, this whitepaper explores the molecule's chemical reactivity and delves into its potential applications in drug discovery, drawing parallels with established hydantoin-based therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this promising chemical entity.
Section 1: The Imidazolidine-2,4-dione (Hydantoin) Scaffold: A Privileged Structure
The hydantoin ring system is a five-membered heterocycle that has proven to be a "privileged structure" in drug discovery. Its rigid framework, combined with multiple sites for substitution and hydrogen bonding capabilities, allows for the precise three-dimensional positioning of pharmacophoric groups. This versatility has led to the development of drugs across diverse therapeutic areas, including anticonvulsants (e.g., Phenytoin), antiarrhythmics, and anticancer agents.[1][2] The biological activity of hydantoin derivatives is typically conferred not by the core itself, but by the nature and orientation of the substituents attached to it.[1]
Our focus, 3-Ethyl-5-methylimidazolidine-2,4-dione, features an ethyl group at the N-3 position and a methyl group at the C-5 position. These seemingly simple alkyl substitutions can significantly influence the molecule's solubility, lipophilicity, metabolic stability, and ultimately, its interaction with biological targets.
Section 2: Physicochemical Properties and Drug-Likeness Analysis
The therapeutic potential of any compound is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. For hydantoins, these properties are highly tunable through substitution.
The N-H proton at the N-3 position of an unsubstituted hydantoin is weakly acidic (pKa ≈ 9.0).[3] Alkylation at N-1 has little effect on this acidity, but substitution at N-3 removes this acidic proton. The ethyl group at N-3 in our title compound therefore neutralizes the primary acidic site, which will significantly alter its solubility in aqueous media of varying pH compared to N-1 or C-5 substituted analogs.
To evaluate its potential as an orally bioavailable drug, we can analyze its properties against established guidelines like Lipinski's Rule of Five and Veber's rules.[1] While experimental data for the title compound is scarce, we can compute these properties and compare them to well-known derivatives.
| Property | 3-Ethyl-5-methylimidazolidine-2,4-dione (Computed) | 3-Ethyl-5,5-dimethyl... (CID: 588189)[4] | 3-Ethyl-5-methyl-5-phenyl... (CID: 232654)[5] | Lipinski's Guideline |
| Molecular Formula | C₆H₁₀N₂O₂ | C₇H₁₂N₂O₂ | C₁₂H₁₄N₂O₂ | N/A |
| Molecular Weight | 142.16 g/mol | 156.18 g/mol | 218.25 g/mol | < 500 |
| XLogP3 | ~0.2 | 0.1 | 1.4 | < 5 |
| H-Bond Donors | 1 (at N-1) | 1 | 1 | ≤ 5 |
| H-Bond Acceptors | 2 (at C=O) | 2 | 2 | ≤ 10 |
| Rotatable Bonds | 1 | 1 | 2 | ≤ 10 |
| Polar Surface Area | 49.4 Ų | 49.4 Ų | 49.4 Ų | < 140 Ų |
Interpretation: Based on these computed values, 3-Ethyl-5-methylimidazolidine-2,4-dione exhibits a highly favorable profile for oral bioavailability. Its low molecular weight, optimal lipophilicity (XLogP), and low polar surface area suggest a high probability of good membrane permeability and gastrointestinal absorption.[1] The presence of a single hydrogen bond donor and two acceptors provides sufficient polarity for aqueous interaction without compromising its ability to cross lipid bilayers.
Section 3: Synthesis and Structural Elucidation
A logical and efficient synthesis is critical for the exploration of any new chemical entity. For 3-Ethyl-5-methylimidazolidine-2,4-dione, a robust two-step synthetic strategy can be proposed based on established hydantoin chemistry.
Proposed Synthetic Pathway
The synthesis initiates with the formation of the core 5-methylhydantoin ring, followed by selective alkylation at the N-3 position.
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Step 1: Bucherer-Bergs Reaction. This classic multicomponent reaction combines an aldehyde (acetaldehyde), cyanide (e.g., KCN), and ammonium carbonate to form the 5-substituted hydantoin. This is a cost-effective and high-yielding method for creating the core scaffold.
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Step 2: Selective N-3 Alkylation. The N-3 proton of the hydantoin ring is significantly more acidic than the N-1 proton. This differential acidity allows for regioselective alkylation.[3] Treatment of 5-methylhydantoin with an ethylating agent like ethyl bromide in the presence of a suitable base (e.g., potassium carbonate) will direct the ethyl group to the more reactive N-3 position.
Experimental Protocol: N-3 Ethylation of 5-Methylhydantoin
This protocol is adapted from a validated procedure for a structurally similar compound.[6] It serves as a self-validating system, as reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.
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Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methylhydantoin (1.14 g, 10 mmol) and anhydrous potassium carbonate (K₂CO₃, 1.66 g, 12 mmol).
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Solvent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
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Alkylation: Add ethyl bromide (0.89 mL, 12 mmol) to the suspension.
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Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours.
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Causality Insight: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, and heating accelerates the rate. K₂CO₃ is a sufficiently strong base to deprotonate the N-3 position without causing significant side reactions.
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Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Spectroscopic Data
Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data for 3-Ethyl-5-methylimidazolidine-2,4-dione are summarized below.
| Technique | Expected Characteristics |
| ¹H NMR | ~7.5-8.5 ppm (s, 1H, NH -1); ~4.1 ppm (q, 1H, CH -5); ~3.5 ppm (q, 2H, CH₂ -ethyl); ~1.4 ppm (d, 3H, CH₃ -5); ~1.2 ppm (t, 3H, CH₃ -ethyl) |
| ¹³C NMR | ~172 ppm (C =O at C-4); ~157 ppm (C =O at C-2); ~55 ppm (C H-5); ~35 ppm (C H₂-ethyl); ~18 ppm (C H₃-5); ~13 ppm (C H₃-ethyl) |
| IR (cm⁻¹) | ~3200-3250 (N-H stretch); ~2950-3000 (C-H stretch); ~1770 & ~1710 (asymmetric and symmetric C=O stretches) |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 142 |
Section 4: Chemical Reactivity and Stability
The reactivity of 3-Ethyl-5-methylimidazolidine-2,4-dione is dictated by the functional groups within its structure: the remaining N-H amide, the two carbonyl groups, and the C-5 stereocenter.
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N-1 Amide: The remaining N-H at the N-1 position is significantly less acidic than the N-3 proton of an unsubstituted hydantoin and is generally not reactive towards alkylation under standard conditions.[3] It primarily acts as a hydrogen bond donor.
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Carbonyl Groups: The two carbonyl carbons are electrophilic and can be attacked by strong nucleophiles. Under harsh hydrolytic conditions (strong acid or base with heat), this can lead to the opening of the heterocyclic ring.
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Stability: The hydantoin ring is generally stable under physiological conditions, a key attribute for its use in pharmaceuticals. Photochemical cleavage is a known reaction but typically requires specific UV irradiation.[2]
Section 5: Potential Applications in Drug Discovery
The specific combination of N-3 and C-5 alkyl substituents on the hydantoin core positions 3-Ethyl-5-methylimidazolidine-2,4-dione as a candidate for several therapeutic areas where related analogs have shown promise.
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Anticonvulsant Activity: The most famous hydantoin, phenytoin, acts by blocking voltage-gated sodium channels.[2] Many 5,5-disubstituted and N-3-substituted hydantoins retain this activity. The lipophilic nature and structural similarity of the title compound make it a prime candidate for screening in neuronal excitability assays.
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Antidiabetic Agents: Imidazolidine-2,4-diones have been investigated as bioisosteres of thiazolidine-2,4-diones (TZDs), a class of antidiabetic drugs.[7] Furthermore, specific hydantoin derivatives have been designed as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a key negative regulator in insulin signaling pathways.[8]
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Antimicrobial Agents: Recent research has demonstrated that certain hydantoin derivatives can inhibit the production of virulence factors in bacteria like Pseudomonas aeruginosa by interfering with quorum sensing pathways.[9] This anti-pathogenicity approach is a promising strategy to combat antibiotic resistance.
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Anticancer Agents: The hydantoin scaffold is present in non-steroidal anti-androgens like enzalutamide, used to treat prostate cancer. The core structure is adept at presenting substituents that can effectively block receptor binding sites. Various other derivatives have shown cytotoxic effects against a range of cancer cell lines.[10]
Section 6: Conclusion and Future Directions
3-Ethyl-5-methylimidazolidine-2,4-dione represents a classic yet underexplored member of the pharmacologically significant hydantoin family. Our analysis, grounded in the extensive literature of its analogs, reveals a molecule with excellent drug-like physicochemical properties, a straightforward and scalable synthetic route, and a predictable chemical behavior.
The true potential of this compound lies in its versatility as a scaffold. The ethyl and methyl substituents provide a valuable baseline for establishing a structure-activity relationship (SAR). Future research should focus on:
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Execution of the Proposed Synthesis: Laboratory synthesis and full spectroscopic confirmation to provide an authenticated standard for biological testing.
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In-Vitro Biological Screening: Evaluation against a panel of assays relevant to the potential applications discussed, including anticonvulsant, anticancer, antidiabetic, and antimicrobial targets.
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Further Derivatization: Systematic modification at the N-1 and C-5 positions to probe the SAR and optimize for potency, selectivity, and ADME properties.
This technical guide serves as a foundational blueprint for researchers to unlock the potential of 3-Ethyl-5-methylimidazolidine-2,4-dione and to continue leveraging the remarkable power of the hydantoin scaffold in modern drug discovery.
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